![molecular formula C14H13F3N2O2S2 B280012 Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)
Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate, commonly known as ETP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. ETP is a member of the pyrimidine-based thienylsulfanyl compounds, which have been shown to exhibit potent antitumor, antiviral, and antibacterial activities.
Mecanismo De Acción
The mechanism of action of ETP is not fully understood, but it is believed to involve the inhibition of key enzymes involved in DNA replication and cell division. ETP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects
ETP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that ETP can induce apoptosis, or programmed cell death, in cancer cells. ETP has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, ETP has been shown to modulate the expression of key genes involved in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ETP is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, there are also some limitations to using ETP in lab experiments. For example, ETP is highly reactive and can undergo rapid hydrolysis in aqueous solutions, which can complicate its use in cell-based assays. In addition, ETP has been shown to exhibit some toxicity towards normal cells, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on ETP. One area of interest is the development of more stable analogs of ETP that can be used in cell-based assays. Another area of interest is the investigation of the potential use of ETP in combination with other cancer therapeutics to enhance its efficacy. Additionally, further studies are needed to better understand the mechanism of action of ETP and to identify the specific molecular targets that it interacts with.
Métodos De Síntesis
The synthesis of ETP involves the reaction of 2-thienyl isocyanate with 4,6-dichloro-2-(trifluoromethyl)pyrimidine in the presence of a base, followed by the addition of ethyl mercaptoacetate. The resulting product is then purified through column chromatography to obtain ETP in high yield and purity.
Aplicaciones Científicas De Investigación
ETP has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. ETP has also been shown to possess antiviral activity against the hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Fórmula molecular |
C14H13F3N2O2S2 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
ethyl 3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate |
InChI |
InChI=1S/C14H13F3N2O2S2/c1-2-21-12(20)5-7-23-13-18-9(10-4-3-6-22-10)8-11(19-13)14(15,16)17/h3-4,6,8H,2,5,7H2,1H3 |
Clave InChI |
HFLYAVURUOTEDT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
SMILES canónico |
CCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




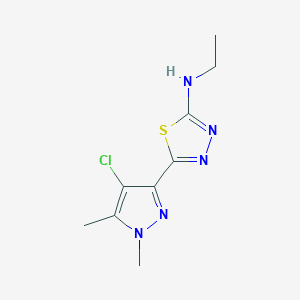
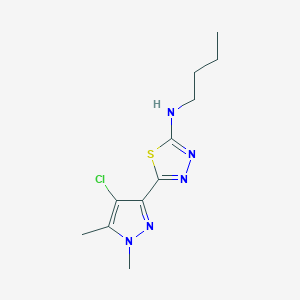
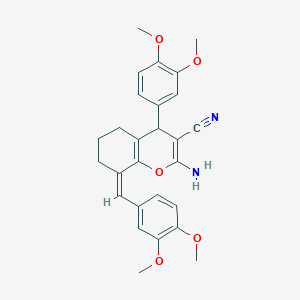
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)

![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

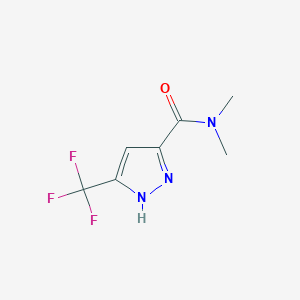
![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
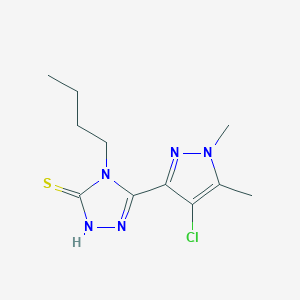

![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)